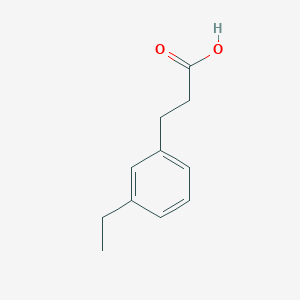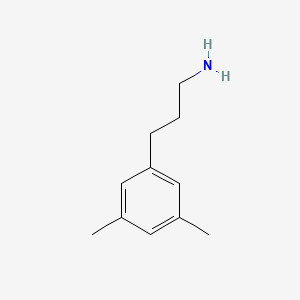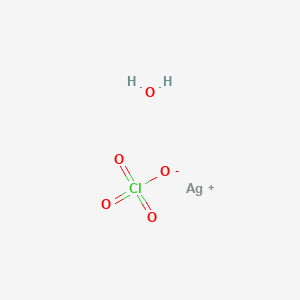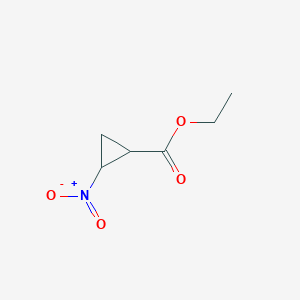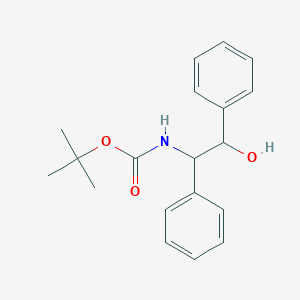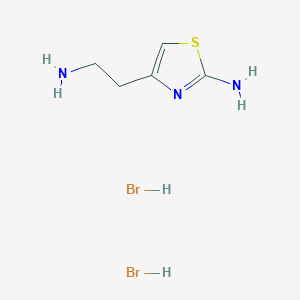
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
作用机制
Target of Action
The primary target of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
This compound acts as an inhibitor of NOS . It interacts with the enzyme, preventing it from catalyzing the production of nitric oxide. This inhibition can lead to changes in the physiological processes that rely on nitric oxide signaling .
Biochemical Pathways
The inhibition of NOS affects several biochemical pathways. For instance, the reduction in nitric oxide production can impact the vasodilation process , leading to changes in blood pressure and blood flow . Additionally, it can affect neurotransmission and immune responses , as nitric oxide plays a role in these processes .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The inhibition of NOS by this compound leads to a decrease in nitric oxide production. This can result in altered vasodilation , potentially affecting blood pressure and blood flow . It can also impact neurotransmission and immune responses , given the role of nitric oxide in these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with the compound and alter its action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide typically involves the reaction of 2-aminothiazole with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide: Similar structure but with a methyl group on the thiazole ring.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Contains a benzene ring instead of a thiazole ring.
Uniqueness
4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrobromide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
142437-66-9 |
|---|---|
分子式 |
C5H10BrN3S |
分子量 |
224.12 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H9N3S.BrH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2,6H2,(H2,7,8);1H |
InChI 键 |
MLBRLROMWKYIBS-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CCN.Br.Br |
规范 SMILES |
C1=C(N=C(S1)N)CCN.Br |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


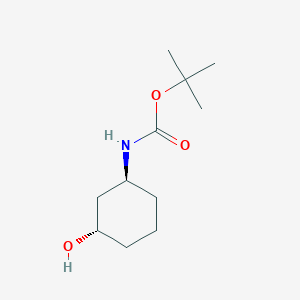
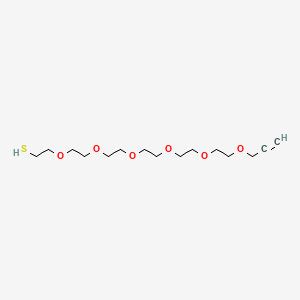

![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
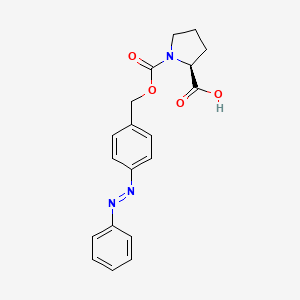
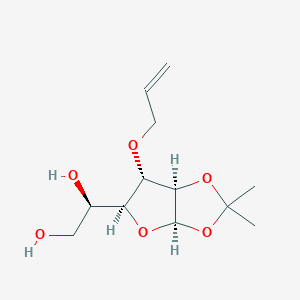
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
